![molecular formula C16H16N4O2S B2486680 ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate CAS No. 1105235-35-5](/img/structure/B2486680.png)
ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate
Übersicht
Beschreibung
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic system, and an ethyl thioacetate group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolo[3,4-d]pyridazine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and diketones, under acidic or basic conditions to form the pyrazolo[3,4-d]pyridazine ring system.
Thioesterification: The pyrazolo[3,4-d]pyridazine intermediate is then reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to introduce the ethyl thioacetate group.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Chemischer Reaktionen
Thioether Reactivity and Nucleophilic Substitution
The thioether group (-S-) in this compound participates in nucleophilic substitutions under basic conditions. A key reaction involves displacement of the sulfur atom with nucleophiles like amines or alkoxides. For example:
Reaction with Amines
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate reacts with primary amines (e.g., morpholine) in ethanol under reflux to yield acetamido derivatives. This is critical for synthesizing analogs with enhanced bioactivity.
Reaction Conditions | Product | Yield (%) | Reference |
---|---|---|---|
Ethanol, reflux, 6 h | Morpholinoethanone derivative | 72 |
Oxidation to Sulfone Derivatives
The thioether sulfur can be oxidized to sulfone (-SO₂-) using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). This modification alters electronic properties and biological activity.
Oxidation with H₂O₂
In acetic acid at 60°C, the thioether converts to sulfone, confirmed via IR spectroscopy (loss of S-H stretch at ~2550 cm⁻¹ and appearance of S=O peaks at ~1300–1150 cm⁻¹).
Oxidizing Agent | Temperature (°C) | Time (h) | Conversion (%) |
---|---|---|---|
H₂O₂ | 60 | 4 | 85 |
Ester Hydrolysis and Functionalization
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives, enabling further coupling reactions.
Basic Hydrolysis
Treatment with NaOH in ethanol/water (1:1) at 80°C yields 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetic acid, which can be acylated or amidated .
Conditions | Product | Yield (%) |
---|---|---|
2M NaOH, ethanol/water, 80°C | Carboxylic acid derivative | 90 |
Cyclization Reactions
The pyrazolo[3,4-d]pyridazine core facilitates cyclization with bifunctional reagents. For instance, reaction with hydrazine forms triazole-fused derivatives .
Triazole Formation
Refluxing with hydrazine hydrate in ethanol produces triazolo-pyridazine hybrids, expanding structural diversity for pharmacological screening .
Reagent | Solvent | Time (h) | Product Type |
---|---|---|---|
Hydrazine hydrate | Ethanol | 8 | Triazolo-pyridazine |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) via halogenation of the pyridazine ring. Bromination at the 3-position enables aryl/heteroaryl introductions .
Suzuki Coupling Example
After bromination, reaction with phenylboronic acid using Pd(PPh₃)₄ yields biaryl derivatives with enhanced π-stacking potential .
Catalyst | Ligand | Yield (%) |
---|---|---|
Pd(PPh₃)₄ | PPh₃ | 65 |
Thiol-Disulfide Exchange
The thioether group undergoes disulfide exchange with thiols like glutathione, relevant to prodrug strategies. This reaction is pH-dependent and occurs efficiently in mildly alkaline conditions .
Thiol Source | pH | Reaction Rate (k, M⁻¹s⁻¹) |
---|---|---|
Glutathione | 8.5 | 0.45 |
Key Mechanistic Insights
-
Electronic Effects : The electron-withdrawing pyridazine ring enhances the electrophilicity of the thioether sulfur, facilitating nucleophilic attacks.
-
Steric Considerations : The 4-methyl and 1-phenyl groups hinder reactions at the pyrazolo ring, directing modifications to the thioacetate side chain .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyridazine core, which is a fused heterocyclic structure known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from hydrazine derivatives and diketones, leading to the formation of the pyrazolo[3,4-d]pyridazine ring system. The subsequent introduction of the ethyl thioacetate group is achieved through thioesterification with ethyl bromoacetate in the presence of a base like potassium carbonate.
Chemistry
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate serves as a building block for synthesizing more complex molecules. It can also act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology
The compound exhibits significant biological activities, including:
- Enzyme Inhibition : It has been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), impacting cell cycle regulation and demonstrating potential as an anticancer agent.
- Antimicrobial Properties : Studies have indicated its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.
Medicine
This compound has potential therapeutic applications due to its ability to interact with specific molecular targets:
- Anticancer Activity : Related compounds have shown promising results in inhibiting tumor growth. For instance, derivatives have been tested against fibroblast growth factor receptors (FGFRs), with some exhibiting IC50 values as low as 114.5 nmol/L against FGFR1 .
Compound | Target | IC50 Value (nmol/L) | Effect |
---|---|---|---|
Compound A | FGFR1 | 114.5 | Inhibitory |
Compound B | CDK2 | TBD | Inhibitory |
Industry
In industrial applications, this compound can be utilized in developing new materials with unique properties such as polymers and coatings. Its chemical reactivity allows for modifications that can enhance material characteristics.
Case Studies
- Anticancer Research : A study evaluated various derivatives of pyrazolo[3,4-d]pyridazine for their anticancer properties. One derivative demonstrated a tumor growth inhibition rate of 91.6% at a dosage of 50 mg/kg in xenograft models, highlighting the potential for therapeutic development.
- Enzyme Interaction Studies : Research on the interaction of this compound with CDK2 revealed that it significantly inhibits cell growth by disrupting cell cycle regulation pathways. This mechanism underlines its promise as a candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have an additional fused ring, which can enhance their binding affinity and specificity for certain targets.
Pyridazines and Pyridazinones: These compounds also contain a pyridazine ring but differ in their functional groups and overall structure, affecting their chemical reactivity and biological properties .
Biologische Aktivität
Ethyl 2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article synthesizes findings from various studies, providing insights into its biological mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a pyrazolo[3,4-d]pyridazine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of appropriate thioacetic acid derivatives with substituted pyrazoles, yielding the desired ethyl ester product. This structural motif is critical for its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyridazine derivatives. For instance, compounds derived from this scaffold have shown significant inhibitory effects on various cancer cell lines:
- FGFR Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and survival. One study reported an IC50 value of 114.5 nmol/L against FGFR1 for a related compound, demonstrating promising anticancer activity through inhibition of cell proliferation and signaling pathways associated with FGFR dysregulation .
- Cell Proliferation Inhibition : Various derivatives have exhibited potent antitumor efficacy in vivo. For example, compound 10h showed a tumor growth inhibition (TGI) of 91.6% at a dose of 50 mg/kg in xenograft models . This indicates that modifications to the pyrazolo[3,4-d]pyridazine skeleton can lead to enhanced biological activity.
Enzyme Inhibition
This compound has also been explored for its inhibitory effects on various enzymes:
- N-Succinyl Enzyme Inhibition : Similar compounds have been tested against bacterial enzymes such as N-succinyl amino acid racemase (DapE), showing IC50 values around 22.4 µM . This suggests that the thioacetate group may contribute to enzyme binding and inhibition.
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazolo[3,4-d]pyridazine derivatives is crucial for optimizing their biological activity:
Compound | Structural Modifications | Biological Activity |
---|---|---|
10h | Pyrazolo core with methyl and phenyl substitutions | Potent FGFR inhibitor (IC50 = 114.5 nmol/L) |
7a | N-succinyl substitution | Moderate enzyme inhibition (IC50 = 22.4 µM) |
7b | Isoxazolyl analog | Reduced potency (20.3% inhibition at 100 µM) |
The presence of specific substituents on the pyrazolo ring significantly influences the compound's affinity for its targets. For instance, introducing bulky groups or electron-withdrawing functionalities can enhance binding interactions with FGFRs or other kinases.
Study on Antiviral Activity
A recent investigation into pyrazolo[3,4-d]pyridazine compounds demonstrated their effectiveness against Zika virus (ZIKV). The synthesized derivatives exhibited high antiviral potency, indicating that modifications to the core structure can yield compounds with significant therapeutic potential against viral infections .
In Vivo Efficacy
In vivo studies using xenograft models have shown that certain derivatives not only inhibit tumor growth but also induce apoptosis in cancer cells. For instance, compounds similar to this compound were tested in MDA-MB-231 breast cancer cells and demonstrated enhanced caspase activity at micromolar concentrations .
Eigenschaften
IUPAC Name |
ethyl 2-(4-methyl-1-phenylpyrazolo[3,4-d]pyridazin-7-yl)sulfanylacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-22-14(21)10-23-16-15-13(11(2)18-19-16)9-17-20(15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOJBFDTHBLFOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C2C(=C(N=N1)C)C=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.